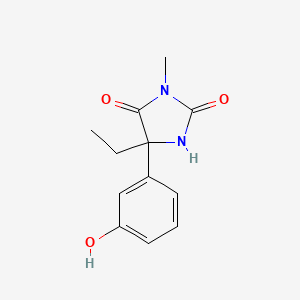
3-Hydroxymephenytoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymephenytoin is a metabolite of the anticonvulsant drug mephenytoin. It is a phenylhydantoin derivative and is primarily formed through the hydroxylation of mephenytoin by the cytochrome P450 enzyme CYP2C19. This compound is of significant interest in pharmacogenetics and drug metabolism studies due to its role in assessing CYP2C19 enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxymephenytoin is synthesized through the hydroxylation of mephenytoin. The reaction is typically catalyzed by the enzyme CYP2C19 in the presence of NADPH and oxygen. The reaction conditions involve incubating mephenytoin with human liver microsomes or cDNA-expressed CYP2C19 in a suitable buffer system .
Industrial Production Methods: the enzymatic hydroxylation method described above can be scaled up using bioreactors containing recombinant CYP2C19 enzymes and optimized reaction conditions to increase yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxymephenytoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of mephenytoin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Applications De Recherche Scientifique
3-Hydroxymephenytoin has several scientific research applications:
Pharmacogenetics: It is used as a probe to assess CYP2C19 enzyme activity in individuals, helping to understand genetic polymorphisms and their impact on drug metabolism.
Drug Metabolism Studies: It serves as a model compound to study the metabolic pathways and interactions of drugs metabolized by CYP2C19.
Toxicology: Research on its metabolites helps in understanding the potential toxic effects of mephenytoin and related compounds.
Clinical Pharmacology: It aids in optimizing drug dosing regimens based on individual metabolic profiles.
Mécanisme D'action
The primary mechanism of action of 3-Hydroxymephenytoin involves its formation through the hydroxylation of mephenytoin by CYP2C19. This enzyme-mediated reaction is crucial for the metabolism of several drugs. The hydroxylation process increases the compound’s polarity, facilitating its excretion from the body. The molecular targets include the active site of CYP2C19, where the hydroxylation reaction occurs .
Comparaison Avec Des Composés Similaires
Mephenytoin: The parent compound, used as an anticonvulsant.
Phenytoin: Another anticonvulsant with a similar structure but different metabolic pathways.
Nirvanol: A metabolite of mephenytoin with distinct pharmacological properties.
Uniqueness: 3-Hydroxymephenytoin is unique due to its specific formation via CYP2C19-mediated hydroxylation. This makes it a valuable probe for studying CYP2C19 activity and understanding individual variations in drug metabolism .
Propriétés
Numéro CAS |
74634-57-4 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.255 |
Nom IUPAC |
5-ethyl-5-(3-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |
Clé InChI |
GCSZMGDCONAMDK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-Hydroxymephenytoin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















